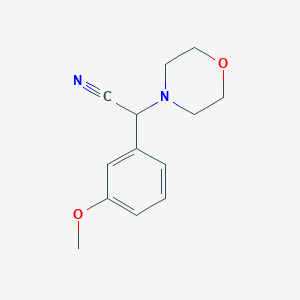
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile, also known as MMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMAN belongs to the class of acetonitriles, which are widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to exhibit various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, and modulation of gene expression. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has several advantages for lab experiments such as high yield, easy availability, and low cost. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile can also be easily modified to introduce various functional groups, making it a versatile building block for organic synthesis. However, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has some limitations such as low solubility in water and some organic solvents, which can limit its applications in certain fields.
Direcciones Futuras
For 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile research include the development of new synthetic methods, investigation of the mechanism of action, and the development of new 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile involves the reaction of 3-methoxybenzaldehyde with morpholine and acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile. The yield of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been shown to exhibit anticancer, antifungal, and antibacterial activities. 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has also been used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and heterocyclic compounds. In material science, 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile has been used as a monomer in the synthesis of polymers with unique properties such as biocompatibility, conductivity, and solubility.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-3-11(9-12)13(10-14)15-5-7-17-8-6-15/h2-4,9,13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYIFPNWPBUVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)
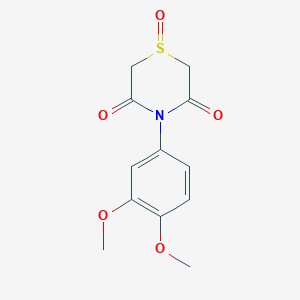
![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)
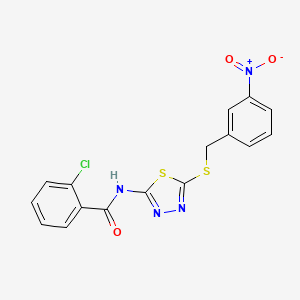
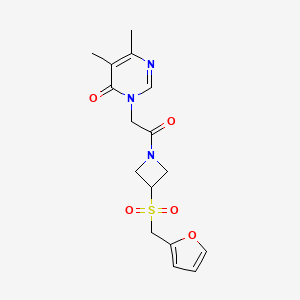
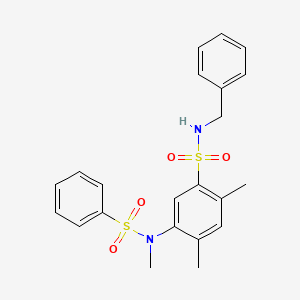
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
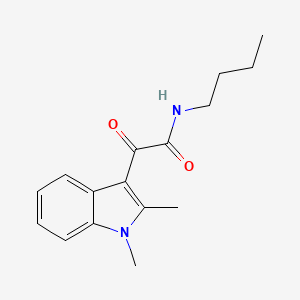
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)